molecular formula C9H11IO B1429467 2-Ethyl-1-iodo-4-methoxybenzene CAS No. 98995-69-8

2-Ethyl-1-iodo-4-methoxybenzene

Cat. No. B1429467
CAS RN: 98995-69-8
M. Wt: 262.09 g/mol
InChI Key: APDJDNJMQSKNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.08800 . The compound is also known by other synonyms such as 3-Aethyl-4-jod-anisol and 3-ethyl-4-iodo-anisole .


Synthesis Analysis

The synthesis of 2-Ethyl-1-iodo-4-methoxybenzene involves a synthetic route from Benzene,1-ethyl . The literature reference for this synthesis is from Oki; Sato Bulletin of the Chemical Society of Japan, 1957 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-iodo-4-methoxybenzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact mass of the molecule is 261.98500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-1-iodo-4-methoxybenzene include a molecular weight of 262.08800, an exact mass of 261.98500, and a LogP value of 2.86220 . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Guest-induced Assembly in Heterodimeric Capsules

  • The assembly of tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand into heterodimeric capsules is influenced by various guests, including 2-Ethyl-1-iodo-4-methoxybenzene. These capsules are formed via hydrogen bonds and CH-halogen/CH-pi interactions. The orientation of encapsulated guests like 2-Ethyl-1-iodo-4-methoxybenzene is controlled within these capsules, demonstrating the compound's potential in molecular encapsulation and orientation studies (Kobayashi et al., 2003).

Synthesis of Charge Transfer Materials

  • 2-Ethyl-1-iodo-4-methoxybenzene has been utilized in the synthesis of charge transfer materials. This process involves reactions like the Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction, highlighting the compound's utility in synthesizing materials with specific electronic properties (Weng Li-bin, 2006).

Liquid-phase Oxidation Studies

  • Research on the kinetics of free-radical chain oxidation of compounds like 1-ethyl-4-methoxybenzene, a closely related compound to 2-Ethyl-1-iodo-4-methoxybenzene, provides insights into the oxidizability of these compounds. This research is significant for understanding the chemical behavior and potential applications of 2-Ethyl-1-iodo-4-methoxybenzene in oxidation reactions (J. Zawadiak et al., 2003).

Development of Cross-linking Polymeric Materials

  • The compound has been used in the synthesis of novel cross-linking polymers, such as poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers. This showcases its role in creating advanced materials with potential applications in various industrial sectors (Yao Huang et al., 2012).

Orientational Isomerism in Self-Assembling Capsules

  • 2-Ethyl-1-iodo-4-methoxybenzene demonstrates orientational isomerism when encapsulated in self-assembling heterodimeric capsules, indicating its use in studies related to molecular orientation and self-assembly processes (Kenji Kobayashi et al., 2007).

Safety And Hazards

The safety data sheet for 2-Ethyl-1-iodo-4-methoxybenzene indicates that it is classified as a skin irritant (Category 2, H315) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

2-ethyl-1-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJDNJMQSKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856254
Record name 2-Ethyl-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-iodo-4-methoxybenzene

CAS RN

98995-69-8
Record name 2-Ethyl-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-iodo-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-iodo-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-Ethyl-1-iodo-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
2-Ethyl-1-iodo-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-Ethyl-1-iodo-4-methoxybenzene
Reactant of Route 6
2-Ethyl-1-iodo-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.